4-(4-(4-(4-(((3S,5S)-5-((1H-1,2,4-triazol-1-yl)Methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)Methoxy)phenyl)piperazin-1-yl)phenyl)-1-((2S,3S)-2-hydroxypentan-3-yl)-1H-1,2,4-triazol-5(4H)-one
Description
This compound is a stereoisomer of the antifungal drug posaconazole, distinguished by its (3S,5S) configuration in the tetrahydrofuran moiety and (2S,3S) stereochemistry in the hydroxypentyl side chain . Its molecular formula is C₃₇H₄₂F₂N₈O₄ (MW: 700.78 g/mol), featuring a triazole core, a difluorophenyl group, a piperazine linker, and a hydroxypentyl substituent. It is synthesized via stereospecific routes involving chiral resolution and multi-step condensation reactions .
Properties
IUPAC Name |
4-[4-[4-[4-[[(3S,5S)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(2S,3S)-2-hydroxypentan-3-yl]-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H42F2N8O4/c1-3-35(26(2)48)47-36(49)46(25-42-47)31-7-5-29(6-8-31)43-14-16-44(17-15-43)30-9-11-32(12-10-30)50-20-27-19-37(51-21-27,22-45-24-40-23-41-45)33-13-4-28(38)18-34(33)39/h4-13,18,23-27,35,48H,3,14-17,19-22H2,1-2H3/t26-,27-,35-,37+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAGOYPUPXAKGKH-NTAUFNCHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5CC(OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]([C@H](C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@@H]5C[C@@](OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H42F2N8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
700.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246391-73-0 | |
| Record name | Posaconazole, all-(S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1246391730 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | POSACONAZOLE, ALL-(S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YW6B6CX7QN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanism of Action
Target of Action
Posaconazole’s primary target is the cytochrome P-450 dependent enzyme, sterol 14α-demethylase , found in fungi. This enzyme plays a crucial role in the biosynthesis of sterols, which are key components of the fungal cell membrane.
Mode of Action
Posaconazole exerts its antifungal activity by blocking the sterol 14α-demethylase . It binds to the heme cofactor located on the enzyme, thereby inhibiting the enzyme’s activity. This blockage prevents the conversion of lanosterol to ergosterol, a principal sterol in the fungal cell membrane. The inhibition of ergosterol synthesis disrupts the fungal cell membrane’s integrity, leading to fungal cell death.
Biochemical Pathways
The blockage of sterol 14α-demethylase disrupts the biosynthesis of ergosterol . Ergosterol is vital for maintaining the fluidity and integrity of the fungal cell membrane. Its depletion leads to the accumulation of 14α-methyl sterols, which alters the cell membrane’s properties and functions, resulting in fungal cell death.
Pharmacokinetics
The oral suspension was the first released formulation, but it showed erratic absorption profiles. Posaconazole exposure was found to be significantly influenced by food and many gastrointestinal conditions, including pH and motility. As a result, low posaconazole plasma concentrations were obtained in large groups of patients. These issues urged the development of the subsequently marketed delayed-release tablet and intravenous formulation, which proved to be associated with higher and more stable exposure profiles. Both new formulations require a loading dose on day 1 to achieve high posaconazole concentrations more quickly.
Result of Action
The inhibition of ergosterol synthesis by posaconazole leads to the disruption of the fungal cell membrane . This disruption results in the leakage of cellular contents, impaired cellular processes, and ultimately, fungal cell death.
Action Environment
Posaconazole’s action can be influenced by various environmental factors. For instance, its absorption is significantly influenced by food and many gastrointestinal conditions, including pH and motility. Therefore, posaconazole should be administered with a full meal whenever possible, to ensure optimal absorption. Furthermore, inhibitors or inducers of the clearance pathways may affect posaconazole plasma concentrations.
Biochemical Analysis
Biochemical Properties
Posaconazole, all-(S)-, exerts its antifungal activity through blockage of the cytochrome P-450 dependent enzyme, sterol 14α-demethylase, in fungi by binding to the heme cofactor located on the enzyme. This interaction inhibits the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. The disruption of this process leads to an accumulation of 14α-methyl sterols and a depletion of ergosterol within the fungal cell membrane, thereby inhibiting fungal cell growth.
Cellular Effects
Posaconazole, all-(S)-, affects various types of cells and cellular processes. It influences cell function by disrupting the integrity of the fungal cell membrane, leading to leakage of cellular contents and ultimately cell death. It does not have a significant impact on human cell signaling pathways, gene expression, or cellular metabolism, as human cells do not synthesize ergosterol.
Molecular Mechanism
The molecular mechanism of action of Posaconazole, all-(S)-, involves binding to the heme group of the cytochrome P-450 dependent enzyme, sterol 14α-demethylase. This binding inhibits the enzyme’s activity, preventing the conversion of lanosterol to ergosterol. The resulting imbalance in sterol composition within the fungal cell membrane disrupts its integrity and function, leading to cell death.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Posaconazole, all-(S)-, are observed over time. It has a long half-life, allowing for prolonged activity against fungal cells.
Dosage Effects in Animal Models
In animal models, the effects of Posaconazole, all-(S)-, vary with dosage. At therapeutic doses, it effectively clears fungal infections. At high doses, it can cause adverse effects such as liver toxicity.
Metabolic Pathways
Posaconazole, all-(S)-, is metabolized in the liver primarily through glucuronidation. It does not significantly interact with enzymes or cofactors involved in other metabolic pathways.
Transport and Distribution
Posaconazole, all-(S)-, is well distributed throughout the body after oral administration. It is highly protein-bound in plasma, which may facilitate its transport to various tissues.
Subcellular Localization
Posaconazole, all-(S)-, does not have a specific subcellular localization. As a lipophilic compound, it can diffuse across cell membranes and distribute throughout the cell. Its primary site of action is the fungal cell membrane.
Biological Activity
The compound 4-(4-(4-(4-(((3S,5S)-5-((1H-1,2,4-triazol-1-yl)methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)methoxy)phenyl)piperazin-1-yl)phenyl)-1-((2S,3S)-2-hydroxypentan-3-yl)-1H-1,2,4-triazol-5(4H)-one is a complex triazole derivative with potential pharmacological applications. This article reviews its biological activity based on available literature and research findings.
The compound has the following characteristics:
- Molecular Formula : C37H42F2N8O4
- Molecular Weight : 700.78 g/mol
- CAS Number : 2243785-99-9
Antifungal Activity
Triazole derivatives are widely recognized for their antifungal properties. The presence of the triazole ring in this compound suggests it may exhibit similar activities. Research indicates that triazole compounds can inhibit fungal cytochrome P450 enzymes, leading to effective antifungal action while minimizing toxicity to human cells .
Antibacterial Activity
Studies have shown that various triazole derivatives possess significant antibacterial properties. For instance, triazole compounds have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. In particular, derivatives with piperazine moieties have been linked to enhanced antibacterial activity due to their ability to interact with bacterial enzymes .
Antioxidant Activity
The antioxidant potential of this compound can be inferred from the general properties of triazole derivatives. Many studies highlight the ability of triazoles to scavenge free radicals and protect against oxidative stress . This activity is particularly relevant in the context of cancer prevention and treatment.
Anticancer Activity
Research indicates that some triazole derivatives exhibit cytotoxic effects against various cancer cell lines. For example, compounds similar to the one have shown activity against breast cancer (MCF-7) and colon cancer (HCT116) cell lines . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Structure–Activity Relationship (SAR)
The biological activity of triazole derivatives is significantly influenced by their structural components. The presence of substituents such as piperazine and difluorophenyl groups has been associated with enhanced bioactivity. Molecular docking studies suggest that these modifications improve binding affinity to biological targets .
Data Table: Biological Activities of Related Triazole Compounds
Case Studies
Several studies have explored the biological activities of triazole derivatives:
- Antifungal Efficacy : A study demonstrated that a related triazole compound effectively inhibited fungal growth in vitro and showed promise in vivo for treating systemic fungal infections .
- Anticancer Properties : Another investigation highlighted the cytotoxic effects of a series of triazoles against various cancer cell lines, emphasizing their potential as chemotherapeutic agents .
- Antioxidative Mechanisms : Research into antioxidant properties revealed that certain structural modifications in triazoles significantly enhance their ability to neutralize reactive oxygen species (ROS), suggesting therapeutic applications in oxidative stress-related diseases .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Stereochemical Comparisons
Key structural analogs include posaconazole , itraconazole , and halogen-substituted triazole derivatives (e.g., compounds 4 and 5 from ).
- Stereochemical Impact: The (3S,5S) configuration in the target compound vs.
- Halogen Effects : Compounds 4 and 5 () demonstrate that replacing Cl with F preserves molecular conformation but modifies crystal packing, which could influence solubility and bioavailability .
Research Findings and Data
Antifungal Mechanism
Triazoles inhibit fungal lanosterol 14α-demethylase, disrupting ergosterol synthesis. Posaconazole’s (3R,5R) configuration optimizes enzyme binding, while the target compound’s (3S,5S) orientation may reduce inhibitory potency .
Pharmacokinetics
Q & A
Q. Methodology :
Molecular Docking : Use AutoDock Vina to predict binding modes (e.g., similar to thiazole-triazole hybrids ).
Enzymatic Assays : Measure IC50 against target enzymes (e.g., CYP450 isoforms ).
Basic: What analytical techniques are recommended for purity assessment?
Answer:
- HPLC-MS : Use C18 columns with acetonitrile/water gradients (0.1% formic acid) for separation .
- Elemental Analysis : Validate %C, %H, %N against theoretical values (error margin ≤0.4%) .
- TGA/DSC : Detect solvent residues or polymorphic transitions .
Example: For a related pyrazole-triazole hybrid, HPLC-MS revealed 99.2% purity with a retention time of 6.8 min .
Advanced: How to address discrepancies in biological activity between in vitro and in vivo models?
Answer: Potential causes and solutions:
- Metabolic Instability : Perform microsomal stability assays (e.g., liver microsomes + NADPH) to identify vulnerable sites (e.g., hydroxypentane oxidation) .
- Protein Binding : Use equilibrium dialysis to measure plasma protein binding (>95% binding reduces free drug concentration) .
- Formulation Adjustments : Switch from aqueous suspensions to lipid-based carriers for improved bioavailability .
Basic: What safety precautions are essential during handling?
Answer:
- Storage : Store in airtight containers at -20°C (long-term) or 4°C (short-term) to prevent hydrolysis .
- PPE : Use nitrile gloves and fume hoods due to potential respiratory irritation (observed in triazole analogs ).
- Waste Disposal : Neutralize with 10% NaOH before disposal to degrade reactive intermediates .
Advanced: How to characterize degradation products under stressed conditions?
Answer:
- Forced Degradation Studies : Expose to heat (60°C), light (ICH Q1B), and acidic/alkaline conditions .
- LC-HRMS : Identify major degradation products (e.g., triazole ring opening or piperazine oxidation) .
- Mechanistic Insights : Use DFT to predict degradation pathways (e.g., C-O bond cleavage in tetrahydrofuran ).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
